molecular formula C19H18N2 B5483500 4-methyl-3,6-bis(4-methylphenyl)pyridazine

4-methyl-3,6-bis(4-methylphenyl)pyridazine

Cat. No.: B5483500
M. Wt: 274.4 g/mol
InChI Key: PKDVAQPELIEALS-UHFFFAOYSA-N
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Description

“4-methyl-3,6-bis(4-methylphenyl)pyridazine” is a chemical compound with the molecular formula C19H18N2 . It belongs to the class of compounds known as pyridazines, which are heterocycles containing two adjacent nitrogen atoms . Pyridazines and their derivatives have been shown to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazines, including “this compound”, often involves the use of synthetic approaches that serve molecules with improved druglikeness and ADME-Tox properties . For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazine core, which is a six-membered aromatic ring with two nitrogen atoms, substituted with methylphenyl groups . The average mass of the molecule is 274.360 Da .


Chemical Reactions Analysis

Pyridazines, including “this compound”, can participate in various chemical reactions. For instance, they can form stable bis(monodentate) complexes of general formulae fac-[PtXMe3L2] (X = Cl, Br or I) and fac-[ReX(CO)3L2] (X = Cl, Br or I) .

Mechanism of Action

While the specific mechanism of action for “4-methyl-3,6-bis(4-methylphenyl)pyridazine” is not explicitly mentioned in the available literature, pyridazines and their derivatives have been shown to exhibit a wide range of biological activities . These activities are often related to their ability to interact with various biological targets .

Future Directions

The future directions for “4-methyl-3,6-bis(4-methylphenyl)pyridazine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

4-methyl-3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-13-4-8-16(9-5-13)18-12-15(3)19(21-20-18)17-10-6-14(2)7-11-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVAQPELIEALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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